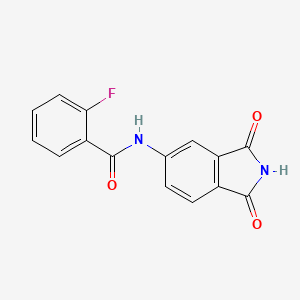
N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Based on a similar compound, “2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione”, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .
Molecular Structure Analysis
The molecular formula for a similar compound, “N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide”, is C15H9N3O5, and it has a molecular weight of 311.253.
Physical and Chemical Properties Analysis
The molecular formula for a similar compound, “N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide”, is C15H9N3O5, and it has a molecular weight of 311.253.
Wissenschaftliche Forschungsanwendungen
Imaging Applications in Oncology
A study elaborated on fluorine-containing benzamide analogs synthesized for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds, including fluorine-18 labeled analogs, demonstrated high tumor uptake and favorable tumor/normal tissue ratios in mouse models, indicating their potential for oncological imaging and possibly implicating structures similar to N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide in such applications (Tu et al., 2007).
Anticancer Activity
Research on N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones derivatives, related to the core structure of this compound, revealed promising anti-cancer activities against human tumor cell lines, including liver and leukemia cells. These findings suggest that modifications of the N-(1,3-dioxoisoindolin-5-yl) backbone can lead to compounds with significant therapeutic potential (El‐Faham et al., 2015).
Synthesis and Biological Activity
Another study reported on the synthesis and antibacterial/antifungal activities of compounds involving the N-(1,3-dioxoisoindolin-5-yl) structure. These compounds showed promising results in preliminary antimicrobial screenings, indicating the versatility of the this compound scaffold for developing new antimicrobials (Patel & Dhameliya, 2010).
Transporter-Mediated Renal and Hepatic Excretion Studies
Research on the metabolism and excretion of YM758, a novel If channel inhibitor containing a similar fluorobenzamide moiety, highlighted the significance of understanding the pharmacokinetics and transporter-mediated processes in drug development. This study underscores the importance of the structural elements present in compounds like this compound for their biological activity and disposition (Umehara et al., 2009).
Synthesis Improvements
Efforts to develop practical and scalable synthetic routes to compounds structurally related to this compound, such as YM758 monophosphate, have been reported. These advancements in synthetic methodologies can facilitate the production and study of similar compounds for therapeutic applications (Yoshida et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-12-4-2-1-3-10(12)14(20)17-8-5-6-9-11(7-8)15(21)18-13(9)19/h1-7H,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGVTNSXJBUVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2865282.png)



amine](/img/structure/B2865286.png)
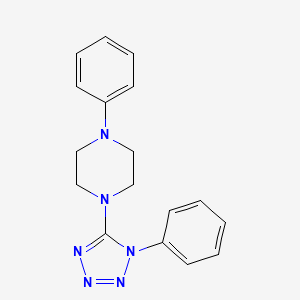
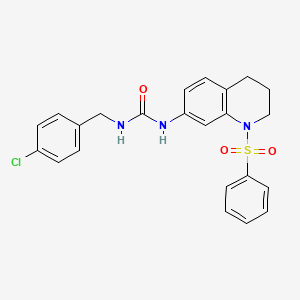
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2865294.png)
![N-[[1-(2-Chloropropanoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2865295.png)
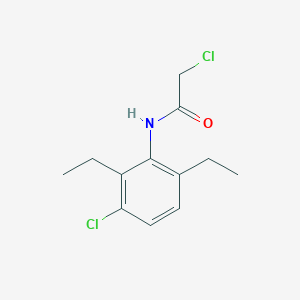
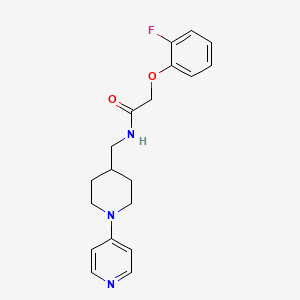
![N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2865300.png)
